

tBuXPhos Pd G3 chemical properties

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Compound of Interest

Compound Name: *tBuXPhos-Pd-G3*

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An In-depth Technical Guide to tBuXPhos Pd G3: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the third-generation Buchwald precatalyst, tBuXPhos Pd G3. It details its chemical structure, physical and chemical properties, and its critical role in modern synthetic chemistry, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This document also includes detailed experimental protocols for its application in key cross-coupling reactions, alongside key performance data.

Core Chemical Properties

tBuXPhos Pd G3, or Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-*i*-propyl-1,1'-biphenyl) (2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a highly versatile and efficient catalyst for a range of cross-coupling reactions.^{[1][2][3]} Its popularity in both academic and industrial research stems from its remarkable stability and high reactivity.^[4]

Physical and Chemical Properties:

Property	Value	References
CAS Number	1447963-75-8	[5]
Molecular Formula	C ₄₂ H ₅₉ NO ₃ PPdS	[5]
Molecular Weight	795.4 g/mol	[5]
Appearance	Yellow solid or dark grey crystalline powder	[6][7]
Melting Point	130-140 °C	[8][9]
Solubility	Highly soluble in a wide range of common organic solvents; insoluble in water.	[1][6]
Stability	Air, moisture, and thermally stable.[1][2][6] For long-term storage, it is recommended to keep it in an airtight container in a dry and low-temperature environment under an inert atmosphere.	[6]

Catalytic Activity and Applications

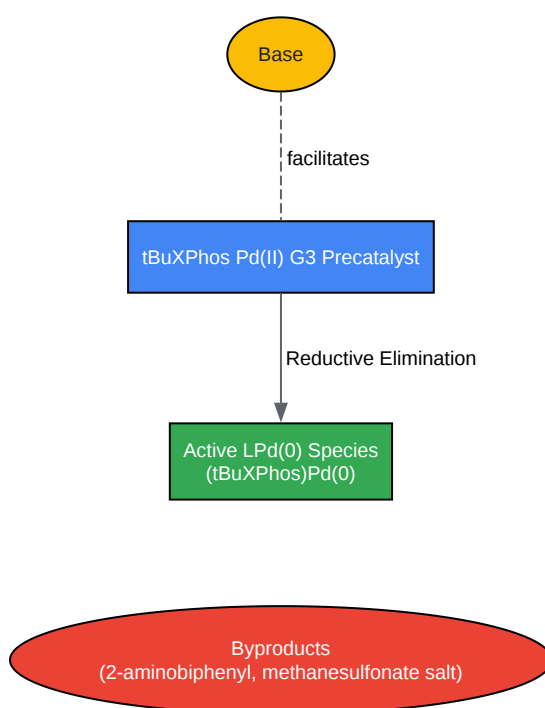
tBuXPhos Pd G3 is a third-generation (G3) Buchwald precatalyst, which is characterized by a methanesulfonate ligand that enhances its stability and solubility.[4] A key advantage of G3 precatalysts is the rapid and quantitative generation of the active monoligated Pd(0)-phosphine species under basic conditions.[1][10] This leads to several beneficial features, including:

- Lower required catalyst loadings[1][6]
- Shorter reaction times[1][6]
- Precise control over the ligand-to-palladium ratio[1][6]

This catalyst is highly effective for a variety of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4]

Precatalyst Activation

The activation of the tBuXPhos Pd G3 precatalyst is a crucial step that initiates the catalytic cycle. This process is induced by a base, leading to the formation of the active monoligated palladium(0) species, which is the key intermediate in most cross-coupling reactions.[2][11] The base facilitates the reductive elimination of the 2-aminobiphenyl group and the methanesulfonate anion.[2]



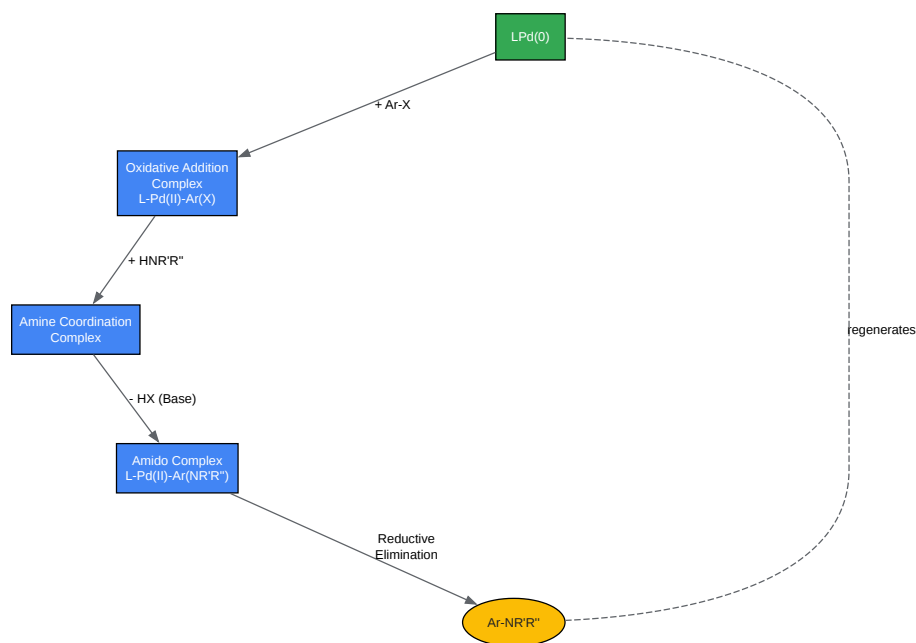
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Diagram 1: Activation of tBuXPhos Pd G3 Precatalyst

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1] tBuXPhos Pd G3 is highly efficient for the coupling of a diverse range of amines with aryl and heteroaryl halides and triflates.[1][12]

Catalytic Cycle for Buchwald-Hartwig Amination:

[Click to download full resolution via product page](#)**Diagram 2:** Buchwald-Hartwig Amination Catalytic Cycle

Quantitative Data for Buchwald-Hartwig Amination:

Aryl Halide	Amine	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Chlorotoluene	Morpholine	NaOtBu	Toluene	Reflux	6	94	[13]
Bromobenzene	Morpholine	NaOtBu	Toluene	100	16	95	[6]
Bromobenzene	Morpholine	NaOtBu	Dioxane	100	16	92	[6]
Bromobenzene	Morpholine	NaOtBu	THF	100	16	88	[6]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol details a general procedure for the amination of an aryl bromide with a secondary amine.[1][14]

Reagents and Materials:

- tBuXPhos Pd G3 (1-2 mol%)
- Aryl bromide (1.0 equiv)
- Amine (1.2 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Toluene (anhydrous, degassed)
- Nitrogen or Argon gas
- Standard oven-dried laboratory glassware

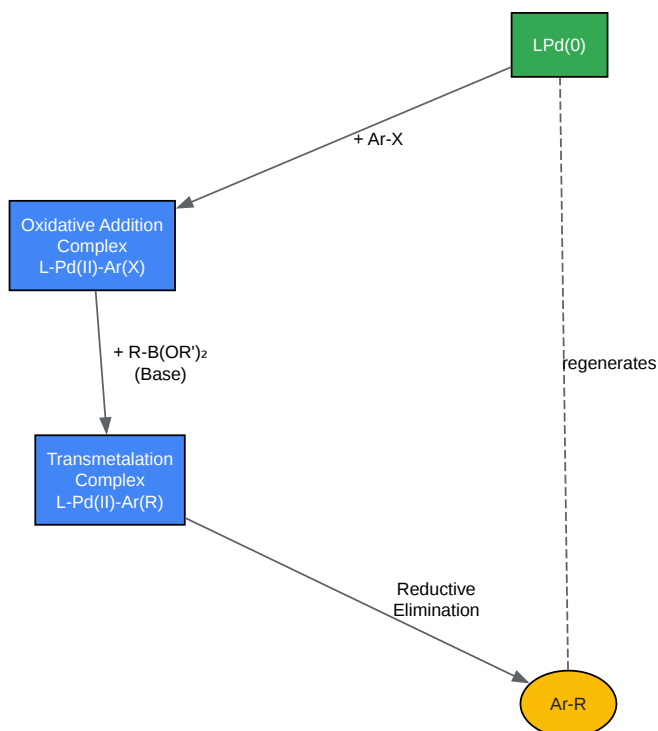
Procedure:

- To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (if solid), the amine (if solid), sodium tert-butoxide, and tBuXPhos Pd G3.
- Seal the vessel with a septum or screw cap.
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add the anhydrous, degassed solvent (e.g., toluene) via syringe. If the aryl bromide or amine is a liquid, add it at this step.
- Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
- Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis.^[15] tBuXPhos Pd G3 is a highly effective catalyst for the coupling of various aryl and heteroaryl halides with boronic acids or esters.^[15]

Catalytic Cycle for Suzuki-Miyaura Coupling:



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Diagram 3: Suzuki-Miyaura Coupling Catalytic Cycle

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl Halide	Boronic Acid/Ester	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Chlorotoluene	Phenylboronic acid	K ₂ CO ₃	Toluene/H ₂ O	100	2	95 (illustrative)	[2]
2-Chlorotoluene	Phenylboronic acid	K ₃ PO ₄	Dioxane	100	2	>95	[15]
4-Chloroanisole	Phenylboronic acid	K ₃ PO ₄	Dioxane	100	2	>95	[15]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid.[2][15]

Reagents and Materials:

- tBuXPhos Pd G3 (1-2 mol%)
- Aryl chloride (1.0 equiv)
- Boronic acid (1.2-1.5 equiv)
- Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
- Dioxane or Toluene (anhydrous, degassed)
- Water (degassed)
- Nitrogen or Argon gas

- Standard oven-dried laboratory glassware

Procedure:

- To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride (if solid), boronic acid, base, and tBuXPhos Pd G3.
- Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
- If the aryl chloride is a liquid, add it via syringe at this point.
- Add the degassed solvent (e.g., dioxane) and water via syringe. A typical solvent ratio is 10:1 organic solvent to water.
- Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC, GC, or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Cyanation Reactions

tBuXPhos Pd G3 is also an effective catalyst for the cyanation of (hetero)aryl halides and triflates, providing a route to valuable aromatic nitriles.^[7] These reactions can often be performed under mild conditions, sometimes even in aqueous media.^[16]

Quantitative Data for Cyanation Reactions:

Aryl Halide	Cyanide Source	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Ethyl 4-chlorobenzoate	$K_4[Fe(CN)_6] \cdot 3H_2O$	KOAc	Dioxane/ H ₂ O	100	1	96	[4]
4-Bromoanisole	$Zn(CN)_2$	None	THF/H ₂ O (1:5)	40	-	99	[17]
5-Bromoindole	$Zn(CN)_2$	None	THF/H ₂ O (1:5)	40	-	95	[17]

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general guideline for the cyanation of an aryl bromide using zinc cyanide.[16]
[17]

Reagents and Materials:

- tBuXPhos Pd G3 (2-5 mol%)
- Aryl bromide (1.0 equiv)
- Zinc cyanide ($Zn(CN)_2$) (0.6-1.2 equiv)
- THF/Water mixture (e.g., 1:5)
- Nitrogen or Argon gas
- Standard oven-dried laboratory glassware

Procedure:

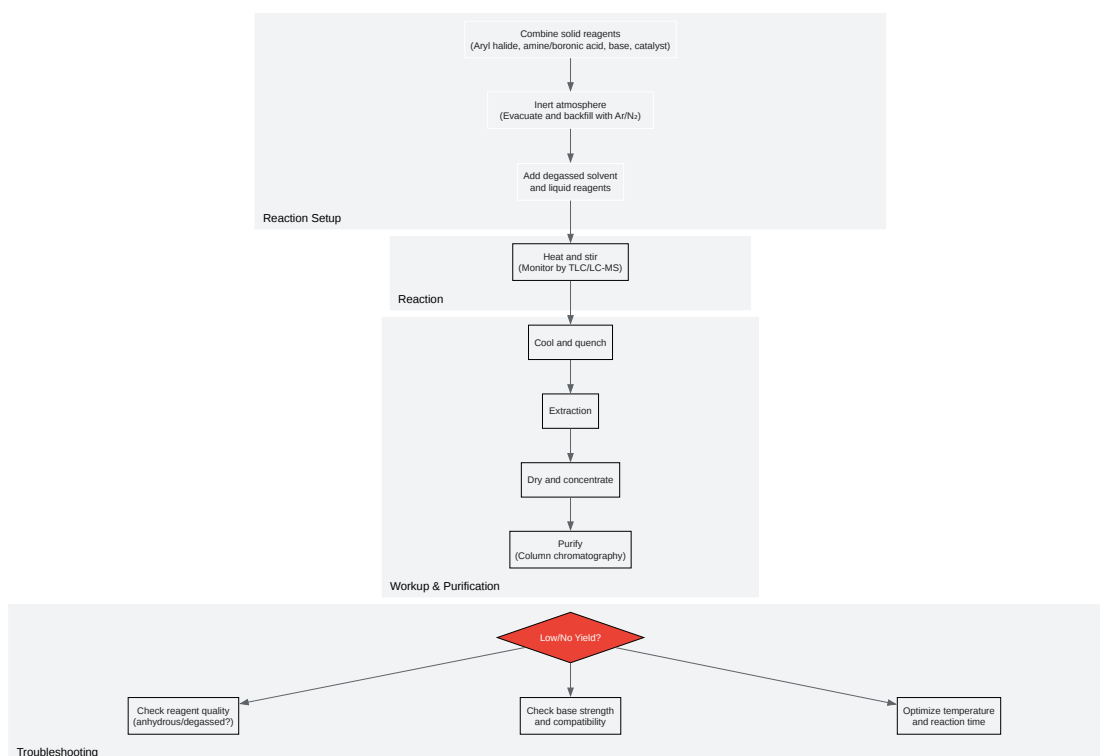
- To a reaction vessel, add the aryl bromide, zinc cyanide, and tBuXPhos Pd G3.

- Seal the vessel and purge with an inert gas.
- Add the degassed THF/water solvent mixture.
- Stir the reaction mixture at room temperature to 40 °C.
- Monitor the reaction progress by a suitable analytical technique.
- Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution (e.g., ammonium hydroxide) to quench and remove excess cyanide.
- Separate the organic layer, dry over an anhydrous salt, filter, and concentrate.
- Purify the crude product by column chromatography.

Troubleshooting and Optimization

The success of reactions catalyzed by tBuXPhos Pd G3 can be influenced by several factors.

General Experimental Workflow and Troubleshooting:



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Diagram 4: General Experimental Workflow and Troubleshooting

Common issues such as low or no conversion can often be attributed to inactive catalyst, presence of protic impurities, or an inappropriate choice of base or solvent.[6][14] Catalyst decomposition, often indicated by the formation of palladium black, can be caused by the presence of oxygen or moisture, or an incompatible base/solvent combination.[1] Careful optimization of the reaction conditions, including screening of bases and solvents, is often necessary to achieve the best results for a specific substrate combination.[6]

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